Cyclopenta(ghi)picen-6-one

Description

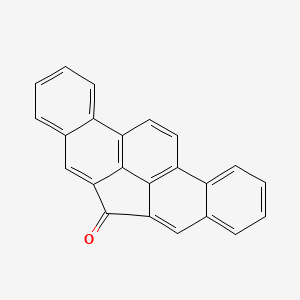

Cyclopenta(ghi)picen-6-one is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a fused cyclopentane ring and a ketone functional group.

The presence of the ketone group distinguishes this compound from non-oxygenated PAHs, likely influencing its reactivity, solubility, and toxicological profile. Oxygenated PAHs are often degradation products of parent hydrocarbons or formed via atmospheric oxidation, making them relevant in environmental and health risk assessments .

Properties

CAS No. |

83484-79-1 |

|---|---|

Molecular Formula |

C23H12O |

Molecular Weight |

304.3 g/mol |

IUPAC Name |

hexacyclo[18.2.1.03,8.09,22.012,21.013,18]tricosa-1,3,5,7,9(22),10,12(21),13,15,17,19-undecaen-23-one |

InChI |

InChI=1S/C23H12O/c24-23-19-11-13-5-1-3-7-15(13)17-9-10-18-16-8-4-2-6-14(16)12-20(23)22(18)21(17)19/h1-12H |

InChI Key |

AFBCZHNFDYFPLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C(=O)C5=CC6=CC=CC=C6C(=C54)C=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Cyclopenta(ghi)picen-6-one typically involves complex organic reactions. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile . The reaction conditions often require high temperatures and the presence of a catalyst to facilitate the formation of the cyclopenta-fused ring system. Industrial production methods may involve the use of metal catalysts and high-pressure reactors to achieve the desired yield and purity .

Chemical Reactions Analysis

Cyclopenta(ghi)picen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroaromatic compounds .

Scientific Research Applications

Cyclopenta(ghi)picen-6-one has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons . In biology, it is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation . In medicine, it is explored for its potential use in drug development, particularly in the design of new therapeutic agents . In industry, it is used in the production of organic semiconductors and other advanced materials .

Mechanism of Action

The mechanism of action of Cyclopenta(ghi)picen-6-one involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell proliferation . This mechanism is particularly relevant in its potential use as an anticancer agent. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cyclopenta[cd]pyrene (CPP)

- Structure : A five-ring PAH with a fused cyclopentane ring.

- Key Differences : CPP lacks the ketone group present in Cyclopenta(ghi)picen-6-one.

- Toxicity: Classified as mutagenic and carcinogenic by the EU Scientific Committee on Food (SCF). Its genotoxicity arises from metabolic activation to DNA-reactive epoxides .

- Molecular Weight : 226 g/mol (CAS 27208-37-3) .

Benzo[ghi]perylene (BghiP)

- Structure : A six-ring PAH without oxygen substituents.

- Key Differences : BghiP is a fully aromatic hydrocarbon, whereas this compound contains a ketone.

- Toxicity: Listed as mutagenic by the SCF but lacks conclusive evidence of carcinogenicity in experimental models .

- Molecular Weight : 276 g/mol (CAS 191-24-2) .

4H-Cyclopenta[b]thiophen-6(5H)-one

- Structure : A sulfur-containing analog with a thiophene ring and ketone group.

- Key Differences : The thiophene ring introduces sulfur, altering electronic properties and reactivity compared to purely hydrocarbon-based PAHs.

- Applications : Used in synthetic chemistry for heterocyclic compound development (e.g., pharmaceuticals) .

- Molecular Weight : 152.22 g/mol (CAS 5650-52-2) .

6H-Benzo[cd]pyren-6-one

- Structure : A ketone-containing PAH with a five-ring system.

- Key Similarities : Shares the ketone functional group with this compound.

- Toxicity : Exhibits mutagenic activity, as reported in studies on combustion-derived PAHs .

Comparative Data Table

*Inferred data based on structural analogs.

Toxicological and Environmental Implications

- Mutagenicity: Ketone-containing PAHs like this compound may undergo metabolic activation to form DNA adducts, similar to cyclopenta[cd]pyrene .

- Environmental Detection : Oxygenated PAHs are often excluded from atmospheric studies due to calibration challenges in photoionization instruments, complicating their quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.